
Triciribine
Overview
Description
Triciribine is a synthetic nucleoside analog that was first synthesized in the 1970s. It is known for its potential anti-cancer properties and has been studied extensively for its ability to inhibit the Akt signaling pathway, which is crucial for cell proliferation and survival . This compound has shown promise in treating various cancers, including breast and ovarian cancers .
Preparation Methods
The synthesis of triciribine involves several key steps. One of the most efficient methods reported includes the regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl group and ring closure reaction to yield a tricyclic nucleobase motif . The overall yield of this synthesis is approximately 35% .
Chemical Reactions Analysis
Triciribine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nucleoside analog to enhance its properties.
Substitution: Substitution reactions, particularly involving the ribofuranosyl group, are common in the synthesis and modification of this compound.
Common reagents used in these reactions include trifluoroacetic acid, hydrazine derivatives, and various oxidizing and reducing agents. The major products formed from these reactions are typically modified nucleoside analogs with potential therapeutic applications .
Scientific Research Applications
Triciribine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Mechanism of Action
Triciribine exerts its effects by inhibiting the phosphorylation and signaling of all three members of the Akt family: Akt-1, Akt-2, and Akt-3 . These serine/threonine protein kinases play a critical role in cell proliferation and survival. By binding to the pleckstrin homology domain of Akt, this compound prevents its recruitment to the plasma membrane, thereby inhibiting its activation . This disruption of the Akt signaling pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Triciribine is unique among nucleoside analogs due to its specific inhibition of the Akt signaling pathway. Similar compounds include:
Perifosine: An alkylphospholipid that also targets the Akt pathway but has a different mechanism of action.
These compounds share the ability to inhibit Akt signaling but differ in their specific mechanisms and therapeutic applications.
Biological Activity
Triciribine, a potent small-molecule inhibitor of the AKT signaling pathway, has garnered attention for its diverse biological activities, particularly in cancer therapy and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.
This compound primarily functions as an inhibitor of the AKT pathway, which is crucial in regulating cell growth, survival, and metabolism. It selectively inhibits the phosphorylation of all three isoforms of AKT (AKT1, AKT2, and AKT3), thereby disrupting downstream signaling pathways involved in tumorigenesis and resistance to chemotherapy.
Key Findings:
- Inhibition of AKT Phosphorylation : Studies have shown that this compound significantly reduces the phosphorylation levels at Thr309 and Ser474, essential for full AKT activation .
- Impact on Tumor Cells : In vitro studies indicate that this compound effectively inhibits the growth of cancer cells with hyperactivated AKT while having minimal effects on cells with normal AKT activity .
1. Lipid Metabolism
This compound has been shown to enhance low-density lipoprotein receptor (LDLR) expression and function. This effect is mediated through stabilization of LDLR mRNA and reduction in PCSK9 expression, leading to increased LDL uptake by liver cells.
Study | Effect Observed | Mechanism |
---|---|---|
Increased LDLR expression | Stabilization of LDLR mRNA | |
Enhanced LDL uptake | Reduction in PCSK9 expression |
2. Anti-Cancer Activity
This compound demonstrates significant anti-tumor effects across various cancer types. For instance, in pancreatic cancer models, it enhances the efficacy of gemcitabine by overcoming AKT-mediated resistance.
- Case Study : A study found that the combination of this compound with gemcitabine resulted in a significant increase in apoptosis rates compared to either drug alone (p<0.01) and inhibited cell growth in MiaPaCa-2 pancreatic adenocarcinoma cells .
3. Pulmonary Disease
Recent research indicates that this compound may reverse pulmonary fibrosis and halt disease progression in models of pulmonary hypertension.
"Our tests show that treatment with this compound can halt disease progression and may even reverse some of the damage to lung tissue" .
Efficacy in Various Cancer Models
This compound has been tested across multiple cancer cell lines with varying results based on the presence or absence of activated AKT:
Cell Line | Response to this compound |
---|---|
MiaPaCa-2 (Pancreatic) | Significant growth inhibition |
STC-1 (Neuroendocrine) | 65% reduction in growth |
BON (Carcinoid) | No significant response |
Combination Therapies
This compound's effectiveness is often enhanced when used in combination with other therapies:
Q & A
Q. What is the primary mechanism of action of Triciribine in inhibiting cancer cell proliferation, and how can researchers validate this mechanism in vitro?
Basic Research Question
this compound selectively inhibits Akt phosphorylation (Thr308 and Ser473), blocking downstream signaling pathways critical for cancer cell survival and proliferation. It does not directly inhibit upstream activators like PI3K or PDK1, nor does it affect other kinases such as ERK1/2 or PKC . To validate this mechanism, researchers should:
- Use Western blotting to assess Akt phosphorylation levels in treated vs. untreated cells.
- Perform flow cytometry to measure apoptosis and cell cycle arrest (e.g., G1 phase accumulation).
- Include positive controls (e.g., Akt inhibitors with known mechanisms) and negative controls (cells with silenced Akt) to confirm specificity .
Q. How should researchers address variability in this compound’s efficacy across different cancer cell lines, particularly regarding Akt inhibition?
Advanced Research Question
Variability may stem from differences in Akt isoform expression (Akt1, Akt2, or Akt3), genetic mutations, or compensatory signaling pathways. Methodological approaches include:
- Multi-cell-line screening : Test this compound on panels of cell lines with documented Akt expression levels (e.g., via CRISPR or RNA-seq databases).
- Pathway enrichment analysis : Use tools like Gene Set Enrichment Analysis (GSEA) to identify resistance mechanisms in non-responsive lines .
- Combination studies : Pair this compound with inhibitors of compensatory pathways (e.g., mTOR or MEK) to overcome resistance .
Q. What are the recommended in vitro and in vivo concentrations of this compound for cytotoxicity assays, and how should dose-response curves be interpreted?
Basic Research Question
- In vitro : Typical concentrations range from 10 nM to 1 µM , with treatment durations of 24–72 hours depending on cell doubling time .
- In vivo : Mouse xenograft models often use 10–20 mg/kg administered intraperitoneally, 3–5 times weekly .
- Dose-response analysis : Use nonlinear regression models (e.g., log-inhibitor vs. response in GraphPad Prism) to calculate IC50 values. Ensure assays include triplicate technical replicates and biological repeats to account for plate-to-plate variability .
Q. How can researchers reconcile conflicting data on this compound’s off-target effects in DNA synthesis inhibition versus Akt-specific activity?
Advanced Research Question
Conflicts may arise due to assay conditions (e.g., prolonged exposure leading to secondary effects) or cell-type-specific responses. To resolve this:
- Time-course experiments : Differentiate primary (Akt inhibition) and secondary (DNA synthesis) effects by varying treatment durations.
- Kinase profiling assays : Use platforms like KinomeScan to quantify off-target kinase inhibition at relevant concentrations .
- Genetic validation : Compare this compound’s effects in wild-type vs. Akt-knockout cells to isolate Akt-dependent phenotypes .
Q. What statistical frameworks are most appropriate for analyzing this compound’s synergistic effects in combination therapies?
Advanced Research Question
- Chou-Talalay method : Calculate combination indices (CI) using CompuSyn software to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
- Bliss independence model : Assess whether the observed effect exceeds the expected effect of individual drugs.
- ANOVA with post-hoc tests : Compare monotherapy vs. combination groups, adjusting for multiple comparisons (e.g., Tukey’s HSD) .
Q. How should researchers design experiments to evaluate this compound’s impact on tumor microenvironments in vivo?
Advanced Research Question
- Orthotopic models : Implant cancer cells into organ-specific sites (e.g., mammary fat pad for breast cancer) to mimic tumor-stroma interactions.
- Immune profiling : Use flow cytometry to quantify tumor-infiltrating lymphocytes (TILs) and cytokines (e.g., IL-6, TNF-α) post-treatment .
- Hypoxia markers : Stain tumors for HIF-1α to assess this compound’s penetration into hypoxic regions .
Q. What criteria should guide the selection of preclinical models for studying this compound’s efficacy against Akt-overexpressing tumors?
Basic Research Question
- Genetic fidelity : Use models with clinically relevant Akt alterations (e.g., PTEN-null or PI3K-mutant tumors).
- Pharmacodynamic endpoints : Measure Akt phosphorylation in tumor biopsies 24 hours post-treatment to confirm target engagement.
- Ethical compliance : Follow NIH guidelines for tumor burden limits and humane endpoints in rodent studies .
Q. How can researchers mitigate batch-to-batch variability in this compound’s activity due to compound stability issues?
Advanced Research Question
- Quality control : Perform HPLC purity checks (>95%) and store aliquots in desiccated, light-protected conditions at -80°C .
- Fresh preparation : Reconstitute this compound in DMSO immediately before use to prevent hydrolysis.
- Bioactivity validation : Include a reference cell line (e.g., Akt-overexpressing MCF-7) in each experiment as an internal control .
Q. What methodologies are recommended for meta-analysis of this compound studies to resolve contradictions in reported IC50 values?
Advanced Research Question
- Data normalization : Standardize IC50 values using the same assay type (e.g., ATP-based viability vs. clonogenic survival).
- Covariate adjustment : Account for variables like cell confluency, serum concentration, and passage number in regression models.
- Public databases : Extract data from repositories like PubChem BioAssay or GDSC to increase sample size .
Q. How should researchers structure a manuscript to highlight this compound’s novel contributions to Akt signaling research?
Basic Research Question
- Introduction : Clearly define gaps in Akt inhibition strategies and cite prior failures (e.g., toxicity of pan-Akt inhibitors).
- Results : Use subheadings to separate mechanistic studies (Akt phosphorylation) from phenotypic outcomes (apoptosis, tumor growth).
- Discussion : Contrast findings with earlier Akt inhibitors and propose translational implications (e.g., combinatorial regimens) .
Properties
IUPAC Name |
2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGVTUZUJGHKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860527 | |
Record name | 5-Methyl-1-pentofuranosyl-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35943-35-2 | |
Record name | Triciribine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.